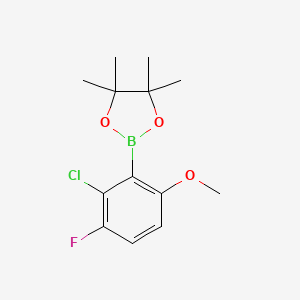![molecular formula C15H16O2 B14032350 3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
3-Benzoylbicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbicyclo[3.2.1]octan-8-one is a bicyclic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol This compound is characterized by a bicyclo[321]octane core structure with a benzoyl group attached at the third position and a ketone functional group at the eighth position
Preparation Methods
The synthesis of 3-Benzoylbicyclo[3.2.1]octan-8-one typically involves cyclization and acylation reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Benzoylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzoylbicyclo[3.2.1]octan-8-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzoylbicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Benzoylbicyclo[3.2.1]octan-8-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a nitrogen atom in the ring.
2-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen atom, used in drug discovery. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-14(10-4-2-1-3-5-10)13-8-11-6-7-12(9-13)15(11)17/h1-5,11-13H,6-9H2 |
InChI Key |
NZWIPPGKRUJRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
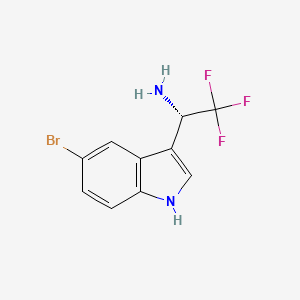
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

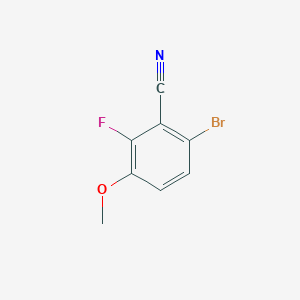

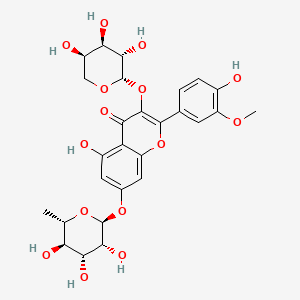
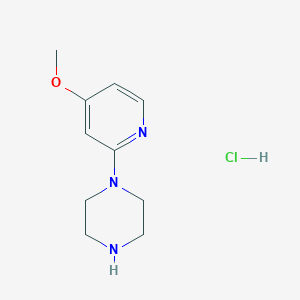
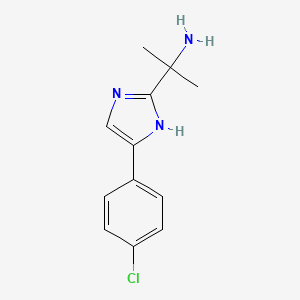
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
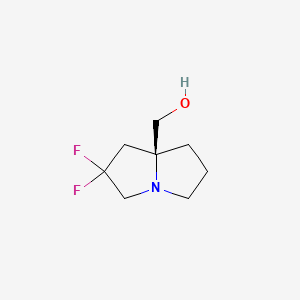
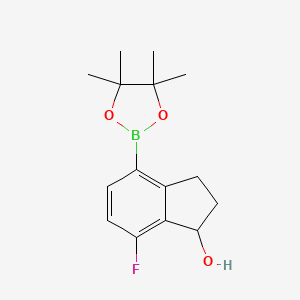
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
